![molecular formula C40H76N2O6S2 B14321227 3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] CAS No. 110300-65-7](/img/structure/B14321227.png)
3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] is a complex organic compound characterized by the presence of disulfide bonds and hexadecylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] typically involves the formation of disulfide bonds between two thiol-containing precursors. The reaction conditions often require a controlled environment to ensure the proper formation of the disulfide linkage. Common reagents used in the synthesis include oxidizing agents such as iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hexadecylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Organic solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes that contain thiol groups. The compound can modulate the activity of these targets by altering their redox state and structural conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Disulfanediylbis(N-hexylpropanamide): Similar in structure but with different functional groups.
3,3’-Disulfanediylbis(3-phenylpropanoic acid): Contains phenyl groups instead of hexadecylamino groups.
3,3’-Disulfanediylbis(2-methylpropanoic acid): Contains methyl groups instead of hexadecylamino groups.
Uniqueness
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] is unique due to its long hexadecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired, such as in the formation of micelles or liposomes for drug delivery.
Propriétés
Numéro CAS |
110300-65-7 |
|---|---|
Formule moléculaire |
C40H76N2O6S2 |
Poids moléculaire |
745.2 g/mol |
Nom IUPAC |
3-[[3-carboxy-1-(hexadecylamino)-1-oxopropan-2-yl]disulfanyl]-4-(hexadecylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C40H76N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-39(47)35(33-37(43)44)49-50-36(34-38(45)46)40(48)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3,(H,41,47)(H,42,48)(H,43,44)(H,45,46) |
Clé InChI |
LVYCDXSBVOSHNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)C(CC(=O)O)SSC(CC(=O)O)C(=O)NCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


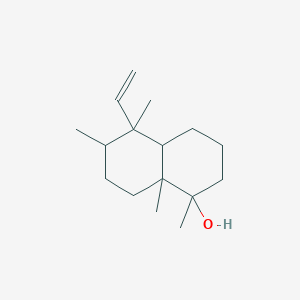
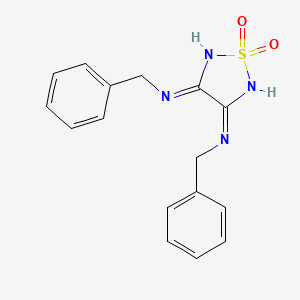
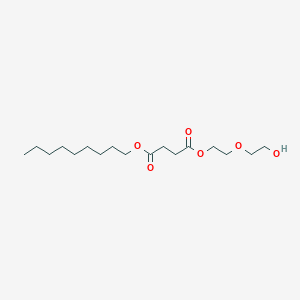
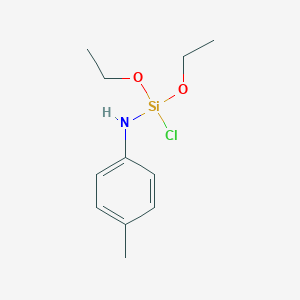
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
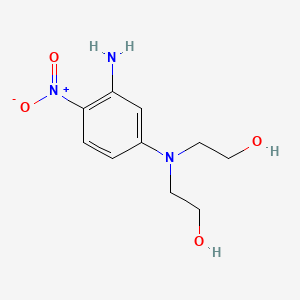
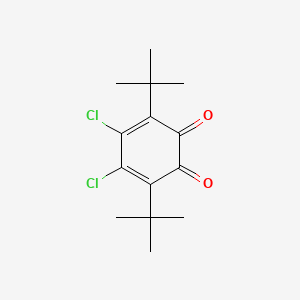
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)

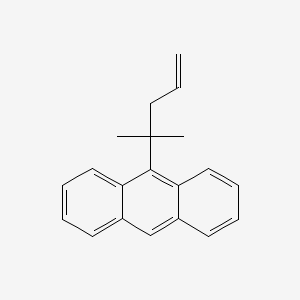

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)


